molecular formula C27H29ClN2O4 B2880687 N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 486452-00-0

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2880687
CAS No.: 486452-00-0
M. Wt: 480.99
InChI Key: BMSIBPJIBIDSBR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(2-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific combination of functional groups and its isoquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O4/c1-17-11-18(2)13-22(12-17)34-16-24-23-15-26(33-4)25(32-3)14-19(23)9-10-30(24)27(31)29-21-7-5-20(28)6-8-21/h5-8,11-15,24H,9-10,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIBPJIBIDSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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